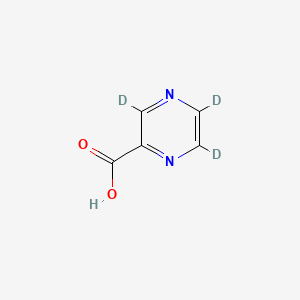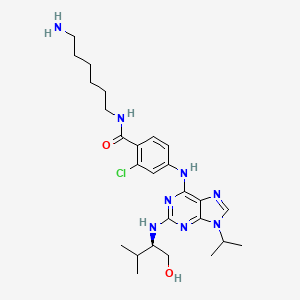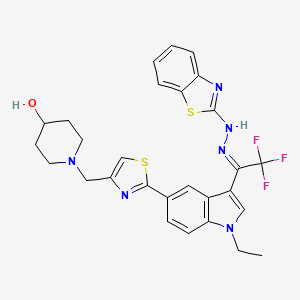
ATX inhibitor 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATX inhibitor 16 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ATX inhibitor 16 typically involves a series of organic reactions, including condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ATX inhibitor 16 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products
The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that enhance its inhibitory activity against autotaxin .
Scientific Research Applications
ATX inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of autotaxin and its role in various chemical processes.
Biology: Helps in understanding the biological pathways involving lysophosphatidic acid and its receptors.
Medicine: Potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders.
Industry: Used in the development of new drugs and therapeutic agents targeting autotaxin
Mechanism of Action
ATX inhibitor 16 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets involved include the G protein-coupled receptors for lysophosphatidic acid and various downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ATX inhibitor 16 include:
- GLPG1690
- BBT-877
- BLD-0409
Uniqueness
This compound is unique in its structural design, which allows for high specificity and potency in inhibiting autotaxin. Compared to other inhibitors, it offers improved pharmacokinetic properties and reduced off-target effects, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C28H27F3N6OS2 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
1-[[2-[3-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-(trifluoromethyl)carbonimidoyl]-1-ethylindol-5-yl]-1,3-thiazol-4-yl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C28H27F3N6OS2/c1-2-37-15-21(25(28(29,30)31)34-35-27-33-22-5-3-4-6-24(22)40-27)20-13-17(7-8-23(20)37)26-32-18(16-39-26)14-36-11-9-19(38)10-12-36/h3-8,13,15-16,19,38H,2,9-12,14H2,1H3,(H,33,35)/b34-25- |
InChI Key |
HEUKTBHROASCCI-NQUVTRGKSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCC(CC4)O)/C(=N/NC5=NC6=CC=CC=C6S5)/C(F)(F)F |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCC(CC4)O)C(=NNC5=NC6=CC=CC=C6S5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
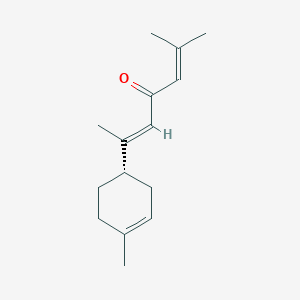
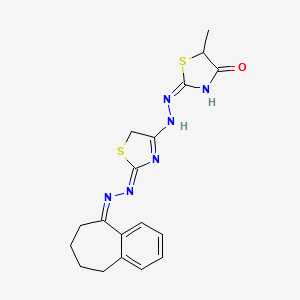

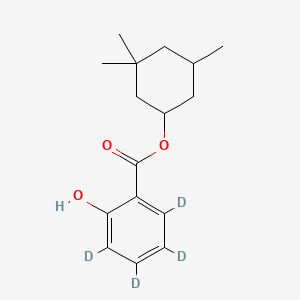
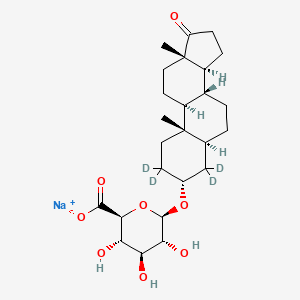
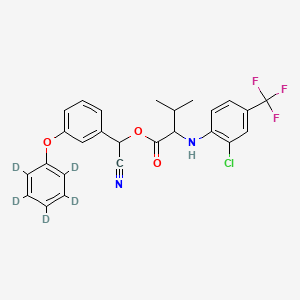
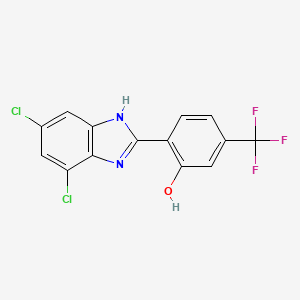
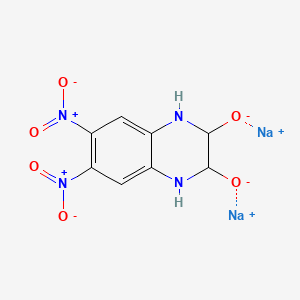


![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
